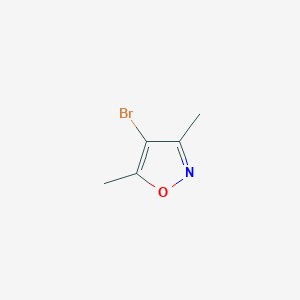
Urea, 1-allyl-3-(o-chlorophenyl)-2-thio-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Urea, 1-allyl-3-(o-chlorophenyl)-2-thio- is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a thioamide derivative of urea and has been found to exhibit various biochemical and physiological effects.
Aplicaciones Científicas De Investigación
Urea, 1-allyl-3-(o-chlorophenyl)-2-thio- has been found to have various applications in scientific research. It has been used as a reagent for the determination of trace amounts of copper and as a catalyst for the synthesis of various organic compounds. Additionally, it has been studied for its potential as an anti-cancer agent and as a treatment for diabetes.
Mecanismo De Acción
The mechanism of action of urea, 1-allyl-3-(o-chlorophenyl)-2-thio- is not fully understood. However, it has been suggested that the compound may act by inhibiting certain enzymes or by interfering with cellular signaling pathways.
Efectos Bioquímicos Y Fisiológicos
Urea, 1-allyl-3-(o-chlorophenyl)-2-thio- has been found to exhibit various biochemical and physiological effects. It has been shown to have antioxidant properties and to be able to scavenge free radicals. Additionally, it has been found to have anti-inflammatory effects and to be able to inhibit the growth of cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using urea, 1-allyl-3-(o-chlorophenyl)-2-thio- in lab experiments include its ability to act as a catalyst for various organic reactions and its potential as an anti-cancer agent. However, the compound may have limitations in terms of its solubility and stability, which may affect its use in certain experiments.
Direcciones Futuras
There are several future directions for research on urea, 1-allyl-3-(o-chlorophenyl)-2-thio-. One potential area of study is the development of new synthetic routes for the compound that may improve its properties. Additionally, further research is needed to fully understand the mechanism of action of the compound and to determine its potential as a treatment for various diseases. Finally, studies on the toxicity and safety of the compound are also needed to assess its suitability for use in medical applications.
In conclusion, urea, 1-allyl-3-(o-chlorophenyl)-2-thio- is a chemical compound that has potential applications in scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the properties and potential of this compound.
Métodos De Síntesis
Urea, 1-allyl-3-(o-chlorophenyl)-2-thio- can be synthesized by reacting o-chlorobenzonitrile with allyl isothiocyanate in the presence of sodium hydroxide. The resulting product is then treated with urea to obtain the final compound.
Propiedades
Número CAS |
14255-92-6 |
|---|---|
Nombre del producto |
Urea, 1-allyl-3-(o-chlorophenyl)-2-thio- |
Fórmula molecular |
C10H11ClN2S |
Peso molecular |
226.73 g/mol |
Nombre IUPAC |
1-(2-chlorophenyl)-3-prop-2-enylthiourea |
InChI |
InChI=1S/C10H11ClN2S/c1-2-7-12-10(14)13-9-6-4-3-5-8(9)11/h2-6H,1,7H2,(H2,12,13,14) |
Clave InChI |
FWQCKIRVRGDMSB-UHFFFAOYSA-N |
SMILES isomérico |
C=CCN=C(NC1=CC=CC=C1Cl)S |
SMILES |
C=CCNC(=S)NC1=CC=CC=C1Cl |
SMILES canónico |
C=CCNC(=S)NC1=CC=CC=C1Cl |
Otros números CAS |
14255-92-6 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



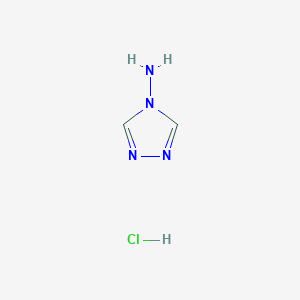
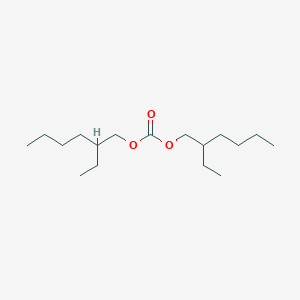
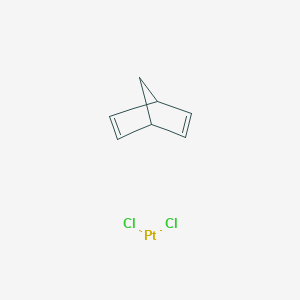

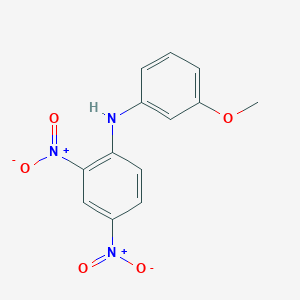
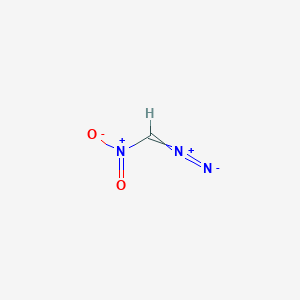
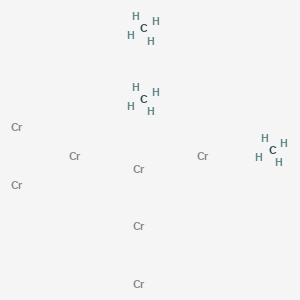
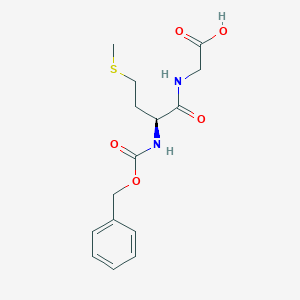

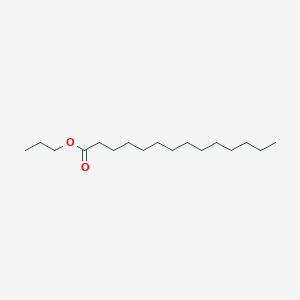
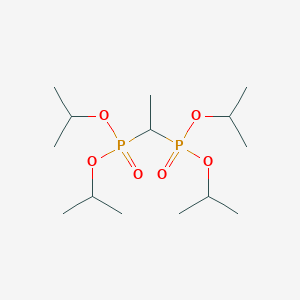
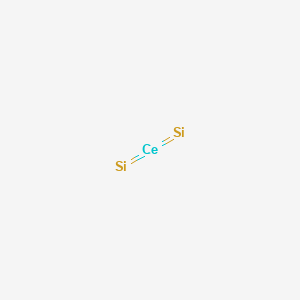
![Acetic acid, bis[[(dimethylamino)thioxomethyl]thio]-, methyl ester](/img/structure/B80237.png)
